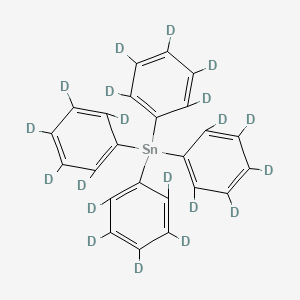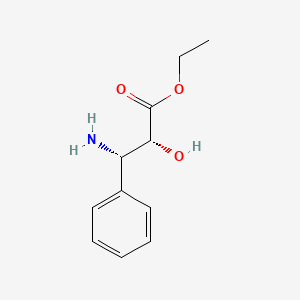
Daunorubicin 4'-O-α-D-Glucoside Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daunorubicin 4’-O-α-D-Glucoside Sodium Salt is a derivative of Daunorubicin . It is an anticancer drug often used in conjunction with other cytotoxic agents to treat various types of leukemias and carcinomas . The molecular formula is C33H36NNaO16 and the molecular weight is 725.63 .
Molecular Structure Analysis
The molecular structure of Daunorubicin 4’-O-α-D-Glucoside Sodium Salt is derived from its parent compound, Daunorubicin . The molecular formula is C33H36NNaO16 .Mécanisme D'action
Daunorubicin, the parent compound of Daunorubicin 4’-O-α-D-Glucoside Sodium Salt, has antimitotic and cytotoxic activity. It forms complexes with DNA by intercalation between base pairs and inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Daunorubicin 4'-O-α-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin with α-D-glucose. This reaction can be carried out using various glycosylation methods such as the Koenigs-Knorr method, the Vorbruggen method, or the thioglycoside method. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. After glycosylation, the product is then converted to the sodium salt form by treatment with sodium hydroxide.", "Starting Materials": [ "Daunorubicin", "α-D-glucose", "Protecting groups (if necessary)", "Activating agents (if necessary)", "Solvents (e.g. DMF, DMSO, THF)" ], "Reaction": [ "Protection of the hydroxyl groups on daunorubicin (if necessary)", "Activation of α-D-glucose with an activating agent (if necessary)", "Glycosylation of daunorubicin with activated α-D-glucose using a suitable solvent and catalyst", "Deprotection of the hydroxyl groups (if necessary)", "Conversion of the product to the sodium salt form by treatment with sodium hydroxide", "Purification of the final product by chromatography or recrystallization" ] } | |
Numéro CAS |
229314-76-5 |
Formule moléculaire |
C₃₃H₃₆NNaO₁₆ |
Poids moléculaire |
725.63 |
Synonymes |
(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-4-O-α-D-glucopyranuronosyl-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Monosodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)
